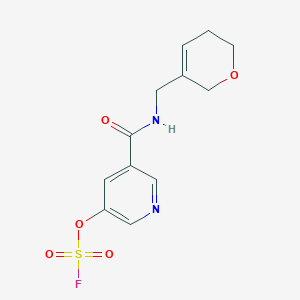
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the fluorosulfonyloxy and carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and safety.
Análisis De Reacciones Químicas
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common reagents and conditions for these reactions include specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.
Industry: It may be used in the development of new materials or as a component in industrial processes that require specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved in these interactions can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
When compared to other similar compounds, 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine stands out due to its unique combination of functional groups and its resulting chemical properties. Similar compounds may include other pyridine derivatives with different substituents, such as:
- 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-chloropyridine
- 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-bromopyridine
Propiedades
IUPAC Name |
3-(3,6-dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5S/c13-21(17,18)20-11-4-10(6-14-7-11)12(16)15-5-9-2-1-3-19-8-9/h2,4,6-7H,1,3,5,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXDVWBQAZVDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CNC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













